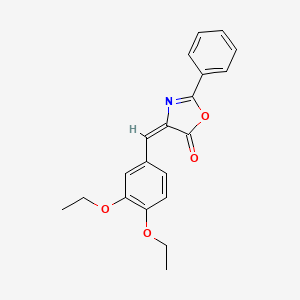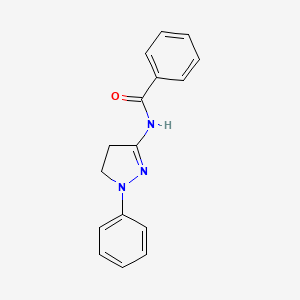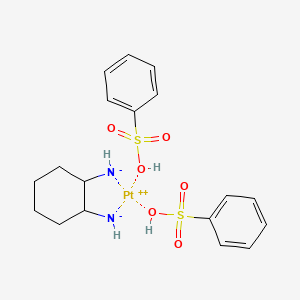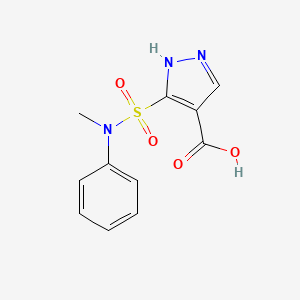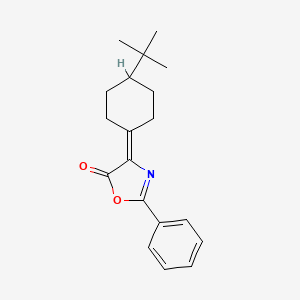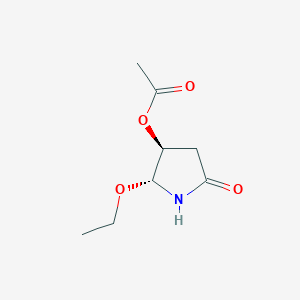
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an ethoxy group and an acetate group in its structure makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.
Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions using ethyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of 2-ethoxy-5-hydroxypyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrone Derivatives: Compounds with similar cyclic structures but different functional groups.
Pyrrolidinone Derivatives: Compounds with variations in the substituents on the pyrrolidinone ring.
Uniqueness
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry and the presence of both ethoxy and acetate groups
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
[(2R,3S)-2-ethoxy-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-8-6(13-5(2)10)4-7(11)9-8/h6,8H,3-4H2,1-2H3,(H,9,11)/t6-,8+/m0/s1 |
Clé InChI |
KDMLNAZBVGKWON-POYBYMJQSA-N |
SMILES isomérique |
CCO[C@@H]1[C@H](CC(=O)N1)OC(=O)C |
SMILES canonique |
CCOC1C(CC(=O)N1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


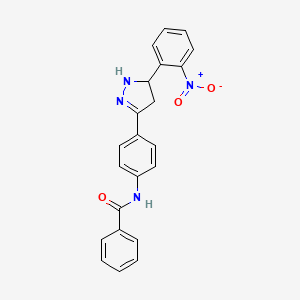

![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)

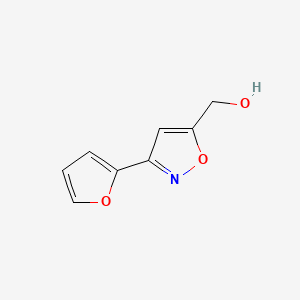
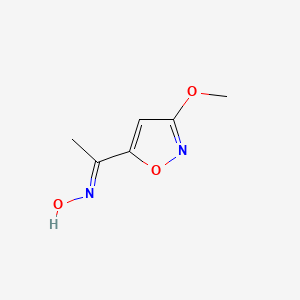
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
